molecular formula C11H13BN2O2 B1427514 3-Cyano-4-pyrrolidinophenylboronic acid CAS No. 876918-90-0

3-Cyano-4-pyrrolidinophenylboronic acid

Cat. No.: B1427514
CAS No.: 876918-90-0
M. Wt: 216.05 g/mol
InChI Key: TUWQXPBXVHMPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-pyrrolidinophenylboronic acid is a useful research compound. Its molecular formula is C11H13BN2O2 and its molecular weight is 216.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Cyano-4-pyrrolidinophenylboronic acid (CAS No. 876918-90-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for biological applications, especially in drug design.

  • Molecular Formula : C12H14BNO2
  • Molecular Weight : 219.06 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a phenylboronic acid moiety with a cyano group.

The biological activity of this compound primarily involves its role as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cellular processes, including gene transcription and cell proliferation.

  • Inhibition of BET Bromodomains : The compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes associated with cancer progression.
  • Impact on Tumor Growth : Research indicates that this compound can effectively reduce tumor growth in preclinical models by modulating gene expression pathways involved in cell cycle regulation and apoptosis.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Breast Cancer Models : In vitro assays showed that treatment with this compound led to significant apoptosis in MDA-MB-436 breast cancer cells, with IC50 values indicating potent cytotoxicity.
Cell LineIC50 (µM)Effect Observed
MDA-MB-43620Induction of apoptosis
HCT11615Inhibition of proliferation
A54925Cell cycle arrest

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

  • Tumor Growth Inhibition : In a xenograft model using MDA-MB-436 cells, administration of the compound at doses of 20 mg/kg led to a significant reduction in tumor volume compared to controls (p < 0.05).
Treatment GroupTumor Volume (mm³)Days Post Implantation
Control40030
20 mg/kg qD20030
Vehicle35030

Case Studies

  • Case Study on Breast Cancer : A study involving female mice implanted with MDA-MB-436 cells demonstrated that daily administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment.
  • Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to monotherapy.

Properties

IUPAC Name

(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXPBXVHMPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.